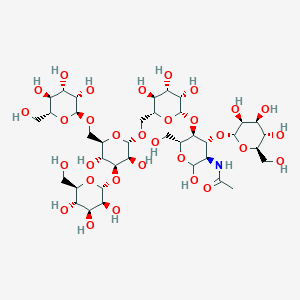

Man5GlcNAc

Description

Overview of Protein N-Glycosylation as a Co- and Post-Translational Modification

Protein glycosylation, the covalent attachment of carbohydrate moieties (glycans) to proteins, is a fundamental and widespread post-translational modification in eukaryotic cells. mdpi.comwikipedia.org It significantly increases proteomic diversity, playing crucial roles in a wide array of biological processes, including protein folding, stability, trafficking, cellular signaling, immune recognition, and cell-cell interactions. mdpi.comwikipedia.orgsigmaaldrich.comcreative-proteomics.comnih.gov

N-linked glycosylation is the most common type of glycosylation in eukaryotes, accounting for over 90% of all glycosylation events in these organisms. creative-proteomics.com This modification involves the attachment of an oligosaccharide to the nitrogen atom of an asparagine (Asn) residue within a specific consensus sequence, typically Asn-X-Ser/Thr, where X can be any amino acid except proline. mdpi.comnih.govsigmaaldrich.comwikipedia.org

While often characterized as a post-translational modification, N-glycosylation is unique in that it primarily occurs co-translationally. wikipedia.orgcreative-proteomics.comsigmaaldrich.comthermofisher.com As a nascent polypeptide chain is being synthesized and translocated into the endoplasmic reticulum (ER), a pre-assembled precursor oligosaccharide is transferred en bloc from a lipid carrier, dolichol pyrophosphate, to the appropriate asparagine residue by the oligosaccharyltransferase (OST) complex. nih.govsigmaaldrich.comnih.govportlandpress.comfrontiersin.orgoup.com This co-translational transfer ensures the timely incorporation of glycans into proteins as they enter the secretory pathway. creative-proteomics.com However, post-translational N-glycosylation has also been observed at select consensus sites in some proteins. portlandpress.comoup.com

Significance of Oligosaccharide Diversity and Microheterogeneity

The oligosaccharides attached to proteins exhibit remarkable structural diversity. This diversity arises from the non-templated nature of glycosylation, which is regulated by the concerted action of numerous glycosyltransferases and glycosidases located in the ER and Golgi apparatus. mdpi.comthermofisher.comusp.org Unlike protein or nucleic acid synthesis, there is no direct genetic template dictating the final glycan structure. thermofisher.com

A striking feature of glycoproteins is the phenomenon of microheterogeneity. sigmaaldrich.comsigmaaldrich.comusp.orgnih.govuni-konstanz.de This refers to the observation that at a given glycosylation site on a specific protein synthesized by a particular cell type, a range of different glycan structures can be present. usp.orgnih.govuni-konstanz.de This variation contributes to the complexity of glycoproteins and can impact their physical, chemical, and biological properties, including conformation, solubility, and interactions with other molecules. sigmaaldrich.comusp.orgnih.govuni-konstanz.denih.gov The functional significance of this microheterogeneity is still an active area of research, but it is thought to play roles in diversifying endogenous recognition functions and potentially in evading pathogens. nih.govnih.gov

Definition and Structural Context of Man5GlcNAc as a High-Mannose Glycan Intermediate

Following the en bloc transfer of the precursor oligosaccharide (typically Glc3Man9GlcNAc2 in eukaryotes) to the nascent protein in the ER, this glycan undergoes a series of processing steps involving the removal of glucose and some mannose residues by glycosidases. nih.govsigmaaldrich.comnih.govnih.govmdpi.commdpi.com These initial trimming events are crucial for protein folding and quality control in the ER. nih.govnih.govfrontiersin.orgnih.gov

Man5GlcNAc2 (Mannose5-N-acetylglucosamine2) represents a key intermediate in the N-linked glycosylation pathway. sigmaaldrich.commdpi.com It is classified as a high-mannose glycan, a class of N-glycans characterized by having only mannose residues attached to the core N-acetylglucosamine (GlcNAc) residues. sigmaaldrich.comnih.govpnas.org The core structure common to all N-linked glycans is Man3GlcNAc2. sigmaaldrich.comnih.gov High-mannose glycans typically contain between five and nine mannose residues linked to this core. sigmaaldrich.com

Specifically, Man5GlcNAc2 consists of five mannose residues and two N-acetylglucosamine residues. Its formation occurs after the removal of glucose residues and several mannose residues from the initial Glc3Man9GlcNAc2 precursor in the ER. sigmaaldrich.comnih.govmdpi.com The Man5GlcNAc2 structure serves as a branching point in the N-glycan processing pathway. In the Golgi apparatus, it can either remain as a high-mannose glycan or be further processed by glycosyltransferases to form hybrid and complex N-glycans. sigmaaldrich.comnih.govmdpi.com The conversion to hybrid and complex glycans is initiated by the action of N-acetylglucosaminyl transferase I (GlcNAcT-I), which adds a GlcNAc residue to the Man5GlcNAc2 structure. sigmaaldrich.comnih.govmdpi.com

Structurally, Man5GlcNAc2 possesses terminal α-1,3- and α-1,6-mannosyl units, distinguishing it from larger high-mannose structures like Man7, Man8, and Man9, which terminate with one or more α-1,2-mannosyl units. pnas.org

Historical Context and Early Discoveries in this compound Research

The foundational understanding of N-linked glycosylation, including the identification of key intermediates like Man5GlcNAc2, emerged through pioneering research in the mid to late 20th century. Early studies utilizing cell-free systems and lectin-resistant cell lines were instrumental in elucidating the biosynthetic pathway. nih.gov

A significant early discovery was the requirement for the synthesis of a lipid-linked oligosaccharide precursor on dolichol phosphate (B84403) and its subsequent en bloc transfer to nascent proteins in the ER. nih.gov This finding, made in the 1960s and 1970s, revolutionized the understanding of how N-glycans are initially attached to proteins. nih.gov

Research also focused on the processing of this precursor glycan. The sequential removal of glucose and mannose residues by specific glycosidases in the ER was identified as a crucial step in the maturation of N-glycans. nih.govsigmaaldrich.comnih.govnih.govmdpi.com Studies characterizing the enzymatic activities involved in these trimming steps helped to define the structures of intermediate glycans, including Man5GlcNAc2. The recognition that Man5GlcNAc2 was a pivotal intermediate, serving as the substrate for further diversification into hybrid and complex glycans in the Golgi, was a key development in mapping the N-glycan processing pathway. sigmaaldrich.comnih.govmdpi.com

The development of techniques for the structural analysis of glycans, such as mass spectrometry and exoglycosidase digestion, played a vital role in identifying and characterizing the various N-glycan structures, including the different isomers of Man5GlcNAc2. usp.orgacs.org Early research also highlighted the conserved nature of the initial N-glycan biosynthetic steps in eukaryotes, underscoring the fundamental importance of this pathway. frontiersin.orgnih.gov

Properties

IUPAC Name |

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5S,6R)-6-[[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H65NO31/c1-8(44)39-15-31(69-36-26(55)22(51)17(46)10(3-41)64-36)30(12(5-43)62-33(15)59)68-38-28(57)24(53)19(48)13(67-38)6-61-35-29(58)32(70-37-27(56)23(52)18(47)11(4-42)65-37)20(49)14(66-35)7-60-34-25(54)21(50)16(45)9(2-40)63-34/h9-38,40-43,45-59H,2-7H2,1H3,(H,39,44)/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22+,23+,24+,25+,26+,27+,28+,29+,30-,31-,32+,33?,34+,35+,36-,37-,38+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONKKRHDCADDMHT-DKEJTUOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@@H]5[C@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H65NO31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1031.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Man5glcnac Biosynthesis and Enzymatic Processing

Initial Steps of Lipid-Linked Oligosaccharide (LLO) Assembly on the Cytosolic Side of the Endoplasmic Reticulum (ER) Membrane

The assembly of the LLO begins on the cytoplasmic side of the ER membrane, utilizing dolichol phosphate (B84403) (Dol-P) as a lipid anchor. This process involves the sequential addition of two GlcNAc residues and a number of mannose residues before the intermediate is translocated to the ER lumen dsmz.devulcanchem.comnih.govnih.govwikipedia.orgciteab.comisotope-cmr.commetabolomicsworkbench.org. The sugar donors for these cytosolic steps are the soluble nucleotide sugars UDP-GlcNAc and GDP-Man vulcanchem.commetabolomicsworkbench.org.

Role of Glycosyltransferases (Alg1, Alg2, Alg11, Alg13/14p) in Man5GlcNAc2-PP-Dolichol Formation

Several glycosyltransferases, encoded by ALG (asparagine-linked glycosylation) genes, catalyze the sequential addition of monosaccharides on the cytosolic side of the ER membrane, contributing to the formation of the Man5GlcNAc2-PP-Dolichol structure that is translocated in organisms like yeast metabolomicsworkbench.org.

The process starts with the transfer of GlcNAc-1-phosphate from UDP-GlcNAc to Dol-P, catalyzed by Alg7p (not listed in the outline but mentioned in context as the first enzyme) dsmz.de. This forms GlcNAc-PP-Dolichol. Subsequently, a second GlcNAc residue is added by a complex of Alg13p and Alg14p, forming GlcNAc2-PP-Dolichol dsmz.de. Alg1p then catalyzes the addition of the first mannose residue. Alg2p adds two branching mannose residues, leading to a Man3GlcNAc2 structure dsmz.de. Finally, Alg11p adds two more mannose residues, resulting in the Man5GlcNAc2-PP-Dolichol intermediate on the cytosolic side dsmz.de. This Man5GlcNAc2-PP-Dolichol is the key intermediate that is then translocated into the ER lumen in yeast metabolomicsworkbench.org.

| Enzyme | Substrate (LLO) | Sugar Donor | Product (LLO) | Location |

| Alg7p | Dol-P | UDP-GlcNAc | GlcNAc-PP-Dolichol | Cytosolic |

| Alg13p/14p | GlcNAc-PP-Dolichol | UDP-GlcNAc | GlcNAc2-PP-Dolichol | Cytosolic |

| Alg1p | GlcNAc2-PP-Dolichol | GDP-Man | Man1GlcNAc2-PP-Dolichol | Cytosolic |

| Alg2p | Man1GlcNAc2-PP-Dolichol | GDP-Man | Man3GlcNAc2-PP-Dolichol | Cytosolic |

| Alg11p | Man3GlcNAc2-PP-Dolichol | GDP-Man | Man5GlcNAc2-PP-Dolichol | Cytosolic |

Dolichol-Pyrophosphate-Linked Oligosaccharide (Dol-PP-LLO) Precursor Synthesis

The synthesis of the Dol-PP-LLO precursor on the cytosolic face is a crucial initial phase of N-glycosylation. It involves the stepwise assembly of a core oligosaccharide structure on the dolichol pyrophosphate carrier nih.govisotope-cmr.commetabolomicsworkbench.org. This cytosolic assembly pathway generates the Man5GlcNAc2-PP-Dolichol intermediate from Dol-P, UDP-GlcNAc, and GDP-Man through a series of glycosyltransferase reactions vulcanchem.comnih.govmetabolomicsworkbench.org. This intermediate serves as the substrate for translocation to the ER lumen vulcanchem.comnih.govnih.govmetabolomicsworkbench.org.

Translocation of Man5GlcNAc2-PP-Dolichol into the ER Lumen

Following its assembly on the cytosolic side of the ER membrane, the Man5GlcNAc2-PP-Dolichol intermediate must be translocated, or flipped, across the lipid bilayer into the ER lumen metabolomicsworkbench.org. This translocation is essential because the subsequent steps of LLO elongation and the transfer of the completed oligosaccharide to nascent proteins occur exclusively in the ER lumen nih.govisotope-cmr.commetabolomicsworkbench.org.

Function and Mechanism of the RFT1 Translocation Protein

The translocation of Man5GlcNAc2-PP-Dolichol across the ER membrane is mediated by a specific protein transporter, RFT1 metabolomicsworkbench.org. RFT1 functions as a flippase, facilitating the movement of the hydrophilic oligosaccharide portion of the LLO precursor through the hydrophobic environment of the membrane bilayer nih.govmetabolomicsworkbench.org. While the precise mechanism of RFT1-mediated flipping is still under investigation, studies indicate it is required for the efficient translocation of Man5GlcNAc2-PP-Dolichol from the cytoplasmic to the luminal side of the ER membrane nih.govmetabolomicsworkbench.org.

Processing Pathways of Oligomannosidic N-Glycans in the ER and Golgi Apparatus

Once the completed oligosaccharide (typically Glc3Man9GlcNAc2 in mammals) is transferred from Dol-PP-LLO to an asparagine residue on a nascent polypeptide chain in the ER lumen, it undergoes a series of enzymatic modifications, collectively known as N-glycan processing dsmz.devulcanchem.comwikipedia.orgciteab.com. These processing steps begin in the ER and continue in the Golgi apparatus, leading to the formation of various N-glycan structures, including oligomannosidic glycans.

Role of α-Glucosidases (I and II) in Initial Trimming

The initial steps of N-glycan processing in the ER involve the removal of glucose residues from the Glc3Man9GlcNAc2 structure by α-glucosidases I and II vulcanchem.com. Glucosidase I removes the outermost α1,2-linked glucose residue, while Glucosidase II removes the two α1,3-linked glucose residues vulcanchem.com. This glucose trimming is a critical step in the ER quality control system, influencing protein folding and trafficking dsmz.de. The removal of these glucose residues exposes mannose residues, making the glycan accessible to mannosidases that further trim the structure, potentially leading to the formation of Man5GlcNAc2 and other oligomannose isomers.

Sequential Removal of Mannose Residues to Yield Man5GlcNAc2

The journey to forming the Man5GlcNAc2 structure begins with the initial transfer of a large oligosaccharide precursor, Glc3Man9GlcNAc2, from a dolichol lipid carrier to nascent polypeptide chains in the ER. nih.govuni-freiburg.dewikipedia.org Following this transfer, a series of processing events involving the sequential removal of glucose and mannose residues takes place.

The first trimming steps are carried out by ER-resident glucosidases I and II, which sequentially remove the three terminal glucose residues from the Glc3Man9GlcNAc2 structure, resulting in the formation of Man9GlcNAc2. nih.govuni-freiburg.dewikipedia.orgwikipedia.orgglycoscience.ru Subsequently, a collection of α1,2-mannosidases located in both the ER and Golgi apparatus work in concert to remove four α1,2-linked mannose residues, ultimately leading to the Man5GlcNAc2 oligosaccharide. uni-freiburg.deoup.comnih.govuni-freiburg.de

ER-Resident α-Mannosidase I Activity

The initial mannose trimming event after glucose removal is primarily catalyzed by the ER-resident enzyme α-mannosidase I (ERManI), also known as MAN1B1 in mammals. uni-freiburg.deuni-freiburg.denih.gov This enzyme specifically cleaves a single α1,2-linked mannose residue from the Man9GlcNAc2 structure. uni-freiburg.deuni-freiburg.de This targeted removal typically occurs from the B-branch of the glycan, generating a specific isomer of Man8GlcNAc2, often referred to as Man8B. uni-freiburg.denih.govuni-freiburg.deuni-freiburg.dedokumen.pub ERManI belongs to the Class 1 family of α-mannosidases (Glycosyl Hydrolase family 47). uni-freiburg.de Beyond its role in N-glycan processing, ERManI is also recognized for its function as a "timer" in the ER-associated degradation (ERAD) pathway, marking misfolded glycoproteins for degradation. uni-freiburg.deuni-freiburg.dedokumen.pubuni-freiburg.de

Golgi-Resident α-Mannosidases (e.g., Golgi Mannosidase I, MAN2A1/Mannosidase II)

Following the action of ER-resident enzymes, glycoproteins are transported to the Golgi apparatus for further modification. In the cis-Golgi, a group of enzymes known as Golgi α1,2-mannosidases I (GolgiManI), which include MAN1A1, MAN1A2, and MAN1C1 in mammals, continue the mannose trimming process. oup.comuni-freiburg.deuni-freiburg.de These Class I mannosidases act on the Man8GlcNAc2 intermediate, specifically the Man8B isomer generated in the ER, to remove an additional three α1,2-linked mannose residues. oup.comnih.govuni-freiburg.de This sequential removal by ER and Golgi Class I mannosidases is essential for the efficient production of the Man5GlcNAc2 structure. uni-freiburg.denih.govdokumen.pub

It is important to distinguish Golgi α-mannosidase I (Class I, GH47) from Golgi α-mannosidase II (MAN2A1/MAN2A2, Class 2, GH38). uni-freiburg.de While Golgi Mannosidase I enzymes are involved in trimming Man8GlcNAc2 to Man5GlcNAc2, Mannosidase II acts at a later stage of N-glycan processing, specifically on hybrid glycans (GlcNAcMan5GlcNAc2) to remove different mannose residues (α1-3 and α1-6 linked). nih.gov

Man5GlcNAc as a Branching Point for Hybrid and Complex N-Glycan Formation

The Man5GlcNAc2 structure represents a critical branching point in the N-glycan biosynthetic pathway. nih.gov Once formed, this high-mannose intermediate serves as the primary substrate for the subsequent diversification of N-glycans into hybrid and complex structures within the Golgi apparatus. nih.gov The transition from high-mannose to more complex forms is initiated by the addition of a new sugar residue, marking the start of antennae formation.

Initiation of Branching by N-Acetylglucosaminyltransferase I (MGAT1/GnTI)

The key enzyme responsible for initiating the branching of Man5GlcNAc2 is N-acetylglucosaminyltransferase I (MGAT1), also known as GnTI. nih.gov MGAT1 catalyzes the transfer of an N-acetylglucosamine (GlcNAc) residue from UDP-GlcNAc to the α1-3 mannose arm of the Man5GlcNAc2 core. nih.gov This enzymatic step results in the formation of a hybrid N-glycan structure, GlcNAcMan5GlcNAc2, characterized by having both unsubstituted mannose residues and a GlcNAc-substituted mannose arm. The addition of this single GlcNAc residue by MGAT1 is a prerequisite for the action of several downstream glycosyltransferases and mannosidases, including Mannosidase II (MAN2A1), which further process the glycan towards complex structures.

Chemo-Enzymatic Synthesis of this compound and its Analogs

The structural complexity and diversity of N-glycans present significant challenges for purely chemical synthesis. Chemo-enzymatic synthesis approaches, which combine the strengths of both chemical and enzymatic methods, have emerged as powerful tools for generating defined N-glycan structures like Man5GlcNAc2 and its analogs. This integrated strategy leverages the precision and efficiency of enzymatic reactions, particularly their high regio- and stereoselectivity, with the versatility of chemical synthesis for preparing complex precursors.

Strategies for the chemo-enzymatic synthesis of Man5GlcNAc2 and its analogs often involve the chemical synthesis of core oligosaccharide structures, such as Man3GlcNAc2 or Man5GlcNAc2 itself, followed by enzymatic extension or modification using recombinant glycosyltransferases and mannosidases. For example, recombinant Alg1, Alg2, and Alg11 proteins, involved in the early stages of LLO biosynthesis, have been used to chemo-enzymatically generate Dol-PP-GlcNAc2Man5 analogs from synthetic lipid-linked chitobiose precursors. wikipedia.org These methods allow for the production of specific N-glycan structures that are difficult to obtain from natural sources in sufficient purity and quantity.

Strategies for Generating Defined N-Glycan Libraries

Chemo-enzymatic synthesis is particularly valuable for the creation of defined N-glycan libraries, which are essential resources for studying glycan-binding proteins, elucidating glycan function, and developing glycan-based diagnostics and therapeutics. These libraries can include various N-glycan structures, including different isomers, high-mannose, hybrid, and complex types.

Recombinant Enzyme Applications in this compound Production

Recombinant enzymes play a significant role in the in vitro synthesis and modification of N-glycans, including the production of Man₅GlcNAc₂. The ability to express and purify specific glycosidases and glycosyltransferases recombinantly allows for controlled enzymatic reactions to generate defined glycan structures. mdpi.comfrontiersin.org

For instance, recombinant α1,2-mannosidases, such as those from Enterococcus faecalis (EfMan-I) or Bacteroides thetaiotaomicron (EndoBT-3987), expressed in systems like E. coli, have been successfully used to process high-mannose glycans on glycoproteins. mdpi.comrcsb.org Studies have demonstrated that treating glycoproteins containing Man₅-₉GlcNAc₂ with recombinant α1,2-mannosidases can efficiently trim these structures down to homogeneous Man₅GlcNAc₂. mdpi.com

Data from research using recombinant enzymes highlight their specificity and efficiency in N-glycan processing. For example, recombinant murine Golgi α1,2-mannosidases IA and IB, expressed in Pichia pastoris, were shown to cleave Man₉GlcNAc₂ to Man₆GlcNAc₂ relatively rapidly, followed by a slower conversion to Man₅GlcNAc₂. oup.com Using Man₈GlcNAc₂ (specifically the Man₈B isomer) as a substrate resulted in rapid conversion to Man₅GlcNAc₂ by both enzymes, producing the same oligosaccharide intermediates. oup.com

Recombinant enzymes are also crucial in chemo-enzymatic synthesis strategies for generating libraries of N-glycans. nih.govresearchgate.net These approaches often utilize chemically synthesized Man₃GlcNAc₂ and Man₅GlcNAc₂ as starting materials, which are then acted upon by various recombinant bacterial and mammalian glycosyltransferases and mannosidases to build more complex structures. researchgate.net

The use of recombinant expression systems like E. coli or glycoengineered yeast strains such as Pichia pastoris engineered to produce proteins with Man₅GlcNAc₂ glycans (e.g., the GlycoSwitch® SuperMan5 strain) facilitates the production of glycoproteins with defined glycoforms. mdpi.comnih.govmdpi.com This is particularly valuable for research and potential therapeutic applications where homogeneous glycosylation is desired. mdpi.comnih.gov

The development of robust enzymatic platforms using purified recombinant enzymes expressed in E. coli allows for in vitro processing of glycoprotein (B1211001) N-glycans from high-mannose types to more complex structures, with Man₅GlcNAc₂ serving as a key intermediate. mdpi.com This approach offers advantages in controlling glycosylation patterns and avoiding the heterogeneity often observed in naturally occurring glycoproteins. mdpi.com

Cellular and Subcellular Dynamics of Man5glcnac

Subcellular Localization of Man5GlcNAc Biogenesis and Processing Enzymes

The biosynthesis and processing of N-glycans is a highly compartmentalized process, occurring sequentially across the endoplasmic reticulum (ER) and the Golgi apparatus. The specific localization of various glycosidases and glycosyltransferases ensures the orderly modification of the glycan structure. The formation of this compound is a result of the activities of enzymes residing in both these organelles.

The initial steps of N-glycan processing occur in the endoplasmic reticulum. Following the en bloc transfer of the Glc3Man9GlcNAc2 precursor onto a nascent polypeptide, ER-resident glucosidases I and II rapidly remove the three terminal glucose residues. nih.govbiologists.comnih.gov This is followed by the action of ER-resident α-1,2-mannosidases. ER Mannosidase I (ER-ManI) is a key enzyme that can trim the Man9GlcNAc2 structure down to a Man8GlcNAc2 isomer. nih.govresearchgate.net While ER-ManI is a resident ER enzyme, some early processing enzymes, such as α-1,2 mannosidase I (ManI), can be localized to both the ER and the Golgi, highlighting a degree of overlap in their functional compartments. nih.gov

Further processing to generate the Man5GlcNAc2 structure predominantly occurs upon the glycoprotein's transport to the Golgi apparatus. The cis-Golgi contains Golgi α-mannosidase I, which can further trim mannose residues from Man8GlcNAc2. nih.gov Subsequently, in the medial-Golgi, Mannosidase II acts on a GlcNAc-adducted intermediate to remove two additional mannose residues, leading to the formation of the core Man3GlcNAc2 structure that is the precursor for complex and hybrid glycans. researchgate.net However, the Man5GlcNAc2 structure itself is a key intermediate in this pathway and can be the final structure on some mature glycoproteins. The sequential arrangement of these enzymes in the ER and Golgi creates an assembly line for N-glycan maturation. nih.gov

Table 1: Subcellular Localization of Key Enzymes in N-Glycan Processing Leading to this compound

| Enzyme | Subcellular Location(s) | Primary Action |

| Glucosidase I & II | Endoplasmic Reticulum | Removal of 3 terminal glucose residues from Glc3Man9GlcNAc2. |

| ER Mannosidase I (ER-ManI) | Endoplasmic Reticulum | Trims Man9GlcNAc2 to Man8GlcNAc2. |

| Golgi α-Mannosidase I | cis-Golgi, ER | Trims α-1,2-linked mannose residues from high-mannose structures. |

| N-Acetylglucosaminyltransferase I (GnT-I) | medial-Golgi, ER | Adds a GlcNAc residue to Man5GlcNAc2, a prerequisite for Mannosidase II action. |

| Golgi Mannosidase II (ManII) | medial-Golgi | Removes two mannose residues to form the Man3GlcNAc2 core. |

Role of this compound in Glycoprotein (B1211001) Folding and Endoplasmic Reticulum Quality Control

The N-glycan attached to a newly synthesized protein plays a direct role in its folding and quality control within the ER. The structure of the glycan serves as a signal that is interpreted by a suite of ER-resident chaperones and enzymes. This system, often referred to as the calnexin (B1179193)/calreticulin (B1178941) cycle, ensures that only correctly folded proteins are trafficked out of the ER. nih.govresearchgate.netnih.gov

The cycle begins after glucosidases I and II remove the terminal glucose residues from the initial Glc3Man9GlcNAc2 oligosaccharide to generate a monoglucosylated glycan (Glc1Man9GlcNAc2). biologists.comnih.gov This structure is recognized by the lectin chaperones calnexin (CNX) and calreticulin (CRT), which bind the glycoprotein and assist in its proper folding, often in conjunction with the thiol oxidoreductase ERp57. mdpi.commdpi.com

Once the glycoprotein is released from the calnexin/calreticulin complex, the remaining glucose is removed by glucosidase II. If the protein is correctly folded, it can exit the ER. However, if it remains misfolded, it is recognized by the enzyme UDP-glucose:glycoprotein glucosyltransferase (UGGT), which acts as a folding sensor and re-glucosylates the N-glycan, allowing it to re-enter the calnexin/calreticulin cycle for another attempt at folding. nih.govnih.gov If a protein is unable to achieve its proper conformation after several cycles, it is targeted for degradation. The trimming of mannose residues, leading to structures like Man5GlcNAc2, is a key step in this targeting process.

When a glycoprotein is terminally misfolded and cannot be salvaged by the calnexin/calreticulin cycle, it is directed to the ER-associated degradation (ERAD) pathway for elimination. frontiersin.org The N-glycan structure plays a crucial role in this decision, acting as a "glyco-code" that signals for degradation. The slow, progressive trimming of mannose residues from the Man9GlcNAc2 structure by ER mannosidases serves as a timer. molbiolcell.org

The generation of specific trimmed mannose structures, particularly Man5GlcNAc2 and Man6GlcNAc2, is a critical signal for targeting the misfolded protein for ERAD. mdpi.com These structures are recognized by the ER-resident lectin OS-9. nih.govnih.gov Frontal affinity chromatography has demonstrated that the mannose 6-phosphate receptor homology (MRH) domain of OS-9 specifically binds to N-glycans that lack the terminal mannose from the C branch, a feature of these trimmed oligosaccharides. nih.govnih.gov By binding to these trimmed glycans on misfolded proteins, OS-9 facilitates their delivery to the retrotranslocation machinery, which moves the protein from the ER into the cytosol for degradation by the proteasome. This process prevents the accumulation of potentially toxic misfolded proteins in the ER.

Factors Influencing Glycan Microheterogeneity at Glycosylation Sites

Glycan microheterogeneity refers to the presence of a diverse array of glycan structures at a single glycosylation site on a protein. nih.govresearchgate.net This phenomenon is a hallmark of protein glycosylation and is influenced by a multitude of factors within the secretory pathway. researchgate.net The final glycan profile at a specific site, which may include Man5GlcNAc2, is not template-driven but is the result of the complex interplay of various cellular processes. nih.gov

Several key factors contribute to this heterogeneity:

Expression and Activity of Glycosyltransferases and Glycosidases: The relative levels and activities of the various processing enzymes in the ER and Golgi are a primary determinant of the final glycan structure. nih.gov Variations in enzyme expression can lead to incomplete processing and a wider range of glycoforms.

Availability of Nucleotide Sugar Donors: The synthesis of complex glycans requires specific nucleotide sugar substrates. The availability of these donors within the Golgi lumen can influence the extent and type of glycosylation. nih.gov

Secretory Pathway Trafficking: The rate at which a glycoprotein moves through the ER and Golgi compartments affects its exposure time to the resident processing enzymes. nih.gov Faster transit may result in less processed, high-mannose structures like Man5GlcNAc2, while slower transit allows for more extensive modification.

Accessibility of the Glycosylation Site: The local protein conformation surrounding an N-glycosylation site significantly impacts the accessibility of the glycan to processing enzymes. nih.govnih.gov Steric hindrance from the polypeptide backbone can shield the glycan, preventing enzymes from accessing and modifying it, leading to the retention of earlier mannose structures. researchgate.netoup.compnas.org

Table 2: Summary of Factors Influencing Glycan Microheterogeneity

| Factor | Description |

| Enzyme Expression | The concentration and activity levels of glycosidases and glycosyltransferases in the ER and Golgi. |

| Substrate Availability | The concentration of nucleotide sugar donors required for glycan extension. |

| Protein Trafficking Rate | The duration a glycoprotein spends in each compartment of the secretory pathway. |

| Site Accessibility | The local protein structure around the N-glycan, which can sterically hinder enzyme access. |

Biological Functions and Physiological Roles of Man5glcnac

Modulation of Glycoprotein (B1211001) Conformation, Solubility, and Stability

Glycosylation, including the presence of high-mannose structures like Man5GlcNAc, significantly influences the physicochemical properties of glycoproteins. uni-konstanz.de The attached carbohydrate chains can alter a protein's size, charge, and solubility. uni-konstanz.de Negatively charged or highly sulfated glycans, for instance, can increase solubility and provide protection from proteolysis. uni-konstanz.de

In the context of protein quality control in the endoplasmic reticulum (ER), N-glycans serve as recognition signals for ER-resident lectins, such as calnexin (B1179193) and calreticulin (B1178941), which are part of the folding machinery. oup.com Incompletely folded glycoproteins can undergo multiple cycles of quality control. oup.com Mannose trimming, which can lead to structures like this compound, is also involved in generating signals for the disposal of misfolded glycoproteins through ER-associated degradation (ERAD). oup.comnih.gov

Involvement in Cellular Recognition and Signaling Events

Glycans, including this compound, are indispensable in cellular signaling and cell-cell interactions. nih.govtaylorfrancis.com They are ubiquitous constituents of cell surfaces and the surrounding environment, playing a role in the binding of both immune cells and pathogens to their targets. taylorfrancis.com

Interleukin-2 (IL-2) has been shown to specifically recognize high-mannose type glycans with five or six mannosyl residues. nih.gov Research indicates that IL-2 can bind to the IL-2 receptor alpha subunit through Man5GlcNAc2, which may trigger the formation of a high-affinity complex with other receptor subunits, leading to cellular signaling and IL-2-dependent cell proliferation. nih.gov

C-type lectin receptors (CLRs) and pattern recognition receptors (PRRs) on immune cells recognize specific carbohydrate structures, which is crucial for initiating immune responses. rndsystems.commdpi.com Many of these receptors recognize mannose or glucan carbohydrate structures. rndsystems.com

Immunological Implications of this compound Glycoforms

Glycosylation significantly influences the immune system, impacting various aspects of immune responses, from T-cell activation to cytokine production. frontiersin.org Specific glycoforms can alter immunogenicity and effector functions. researchgate.net

Recognition by C-Type Lectin Receptors (CLRs) and Pattern Recognition Receptors (PRRs)

CLRs are a diverse family of receptors containing C-type lectin-like domains that recognize pathogen-associated molecules and induce intracellular signaling pathways regulating the immune response. rndsystems.comimmunomodulationlab-idipaz.es Many CLRs function as PRRs and are primarily expressed by monocytes, macrophages, and dendritic cells. rndsystems.com These receptors recognize various carbohydrate structures, including mannose. rndsystems.commdpi.com Pathogenic microorganisms, such as Candida albicans, display glycans with terminal mannose residues that are recognized by CLRs like the mannose receptor, acting as a marker of non-self. mdpi.com This recognition can lead to the internalization and degradation of the pathogen. mdpi.com

Influence on Antigen Presentation and Immune Response Modulation

Antigen presentation, the process by which antigen-presenting cells (APCs) display antigens to T cells, is crucial for triggering adaptive immunity. wikipedia.orgwikipedia.org Glycosylation of protein antigens can significantly influence this process, affecting cellular uptake, proteolytic processing, and presentation by MHC molecules. nih.gov

Studies on HIV envelope glycoprotein gp120, which is heavily glycosylated, suggest that N-glycans can facilitate viral escape from the host immune system by constraining proteolytic processing required for antigen presentation and cytotoxic T-cell priming. nih.gov Conversely, modifying the N-glycan composition of HIV-1 Env to be exclusively oligomannose (including this compound) has been shown to enhance binding to DC-SIGN, increase viral capture by dendritic cells (DCs), and promote targeting to the endosomal pathway for degradation. aai.org This also resulted in more efficient presentation of Env to cognate T cells. aai.org This highlights how glycan composition can balance DC-mediated viral transmission and antigen presentation. aai.org

High mannose N-glycans are associated with enhanced binding of IgG monoclonal antibodies (mAbs) to FcγRIIIa, leading to higher antibody-dependent cell cytotoxicity (ADCC) activity. frontiersin.org This effect has been observed across a range of high-mannose structures (Man5-9GlcNAc2). frontiersin.org

Role in Immunotherapy Glycodesign

Glycosylation is a critical determinant of therapeutic antibody function, influencing properties like stability, pharmacokinetics, immunogenicity, ADCC, and complement-dependent cytotoxicity (CDC). researchgate.netmdpi.com Glycoengineering, the manipulation of protein glycan structures, is of significant interest for optimizing therapeutic mAbs and producing homogeneous glycoforms. mdpi.com

Purposefully generating Man5-Man9 glycoforms can be achieved by inhibiting the glycosylation processing pathway before fucose addition, which can confer high ADCC activity on the product. researchgate.net High-mannose glycans can also increase antibody clearance rates and potentially increase immunogenicity. researchgate.net The composition of N-linked glycans on recombinant glycoproteins used in vaccines can be highly sensitive to structural constraints, which has implications for vaccine design. pnas.org

This compound in Host-Pathogen Interactions

Glycans play intimate roles in each phase of host-pathogen interactions. frontiersin.org They are crucial for both the host's biological processes and for the binding of pathogens. taylorfrancis.com Pathogens have evolved to utilize host glycans for survival and pathogenesis. taylorfrancis.com

Protein glycosylation in both host and pathogen affects their interaction. nih.gov Host glycoproteins can act as barriers against pathogens, while pathogen glycoproteins can function as "weapons" to attack host proteins. nih.gov Pathogens can also glycosylate host proteins to enhance virulence, and hosts can sense pathogen glycoproteins to induce resistance. nih.gov Oligomannose glycans are among the types of glycans used by various pathogens (bacteria, fungi, helminths, protozoans, and viruses) to establish host-pathogen relationships. taylorfrancis.com

The presence of underprocessed oligomannose-type glycans, forming punctuated clusters on the surface of viral glycoproteins like those of the Lassa virus, can obscure the protein surface and contribute to immunological resistance. pnas.org

Contributions to Lysosomal Trafficking Pathways (e.g., Mannose-6-Phosphate Pathway Precursors)

In eukaryotic cells, Man₅GlcNAc₂ is a key intermediate in the biosynthesis of N-linked glycans, which are crucial for the proper folding, stability, and function of many proteins. High-mannose N-glycans are synthesized on a dolichol-phosphate precursor in the endoplasmic reticulum (ER). wikipedia.orgufz.dewikipedia.org Following initial synthesis, these glycans undergo processing by glycosidases and glycosyltransferases. ufz.de Golgi α-mannosidase I is responsible for trimming mannose residues from Man₉GlcNAc₂, generating Man₅GlcNAc₂, a pivotal intermediate for the subsequent synthesis of hybrid and complex N-glycans. ufz.dewikipedia.org

Furthermore, the lipid-linked oligosaccharide precursor, specifically DolPP-GlcNAc₂Man₅, is translocated from the cytosolic side to the lumen of the ER by a protein transporter like RFT1 as part of the N-glycosylation pathway. wikipedia.org This pathway is intimately connected with the Mannose-6-Phosphate (M6P) pathway, which is essential for the proper targeting of soluble acid hydrolases to lysosomes. wikipedia.orgdsmz.dewikipedia.org Lysosomal enzymes acquire M6P tags in the Golgi apparatus, and these tags are recognized by M6P receptors, facilitating their transport to lysosomes via the endosomal system. wikipedia.orgdsmz.dewikipedia.org The high-mannose structures, including those processed through the Man₅GlcNAc₂ intermediate stage, are precursors to the glycans that ultimately receive the M6P modification, underscoring the indirect but vital contribution of Man₅GlcNAc₂ biosynthesis to lysosomal trafficking.

Aberrant this compound Processing and its Association with Congenital Disorders of Glycosylation (CDG)

Congenital Disorders of Glycosylation (CDGs) are a group of genetic diseases characterized by defects in the synthesis or processing of glycans. nih.govnih.govmitoproteome.orgisotope-cmr.comuni.lu Type I CDGs specifically involve defects in the synthesis of the lipid-linked oligosaccharide (LLO) precursor in the ER. nih.govisotope-cmr.comuni.lu Aberrant processing and the accumulation of truncated LLO structures are hallmarks of many Type I CDGs. nih.gov

Deficiencies in enzymes involved in the early stages of LLO synthesis, such as phosphomannomutase 2 (PMM2) in PMM2-CDG (CDG-Ia), lead to a reduced supply of GDP-mannose and Dol-P-mannose, essential substrates for building the LLO. nih.govmitoproteome.org This results in the synthesis of incomplete LLOs, including DolPP-GlcNAc₂Man₅, which may be transferred to proteins, leading to underglycosylation. nih.gov Similarly, defects in mannosyltransferases like ALG3, which catalyzes the addition of a mannose residue to DolPP-GlcNAc₂Man₅, can also lead to the accumulation of truncated Man₅GlcNAc₂-containing LLOs and are associated with specific CDG subtypes. mitoproteome.orgisotope-cmr.comuni.luwikimedia.orgwikipedia.org The presence of these aberrant, truncated mannose-rich glycans, including Man₅GlcNAc₂, is a characteristic biochemical feature in patients with various Type I CDGs. nih.gov

Glycan Profiling for Disease Markers

Glycan profiling, particularly using mass spectrometry-based techniques such as LC-MS/MS and MALDI-TOF-MS, has emerged as a crucial tool for the diagnosis and monitoring of CDGs. nih.gov Analysis of serum or plasma glycoproteins, such as transferrin, reveals characteristic aberrant glycosylation patterns in CDG patients. nih.gov

Analytical Methodologies and Structural Elucidation of Man5glcnac

Mass Spectrometry-Based Glycomics and Glycoproteomics

Mass spectrometry (MS) is a powerful tool for glycan analysis due to its high sensitivity, accuracy, and speed researchgate.net. MS-based glycomics and glycoproteomics approaches are widely used for the structural identification and quantitative analysis of glycans, including Man5GlcNAc nih.govmdpi.com.

Techniques for Glycan Release and Enrichment

Before MS analysis, glycans are typically released from glycoproteins and often enriched to reduce sample complexity and improve detection sensitivity, especially for low-abundance glycans researchgate.net. N-linked glycans, such as this compound, are commonly released enzymatically using peptide N-glycosidase F (PNGase F) portlandpress.comacs.orgnih.gov. This enzyme cleaves the amide bond between the asparagine residue and the innermost GlcNAc of the glycan. Another method for N-glycan release is the ammonia-catalyzed reaction acs.org.

Following release, various techniques are employed for glycan enrichment and purification. Solid phase extraction (SPE) is a common method acs.org. Hydrophilic interaction liquid chromatography (HILIC) is also effective for enriching and separating glycans based on their polarity nih.gov. Permethylation is a chemical derivatization technique applied to released glycans to enhance ionization efficiency, improve signal intensity, stabilize sialylated structures, and increase hydrophobicity, which facilitates separation by reversed-phase LC nih.govmdpi.com.

Fragmentation Techniques for Structural Characterization (e.g., CID, HCD, LODES/MSn)

Tandem mass spectrometry (MS/MS or MSn) is essential for obtaining structural information about glycans through fragmentation. Different fragmentation techniques yield distinct product ions, providing complementary structural details researchgate.net.

Collision-Induced Dissociation (CID): CID is a widely used fragmentation technique where selected ions collide with neutral gas molecules, causing them to break into smaller fragments thermofisher.comwikipedia.org. Low-energy CID is effective for fragmenting precursor ions, and the resulting fragment ions can provide information about the monosaccharide sequence and branching wikipedia.org. In ion-trap CID, however, low m/z fragment ions might not be detected due to the low mass cutoff researchgate.net.

Higher-Energy Collisional Dissociation (HCD): HCD is a CID technique often used in Orbitrap mass spectrometers. Fragmentation occurs externally to the trap, and it does not suffer from the low mass cutoff seen in ion-trap CID, allowing for the detection of low m/z reporter ions thermofisher.comwikipedia.orgresearchgate.net. HCD can provide complementary fragmentation patterns to CID researchgate.net.

Logically Derived Sequence Tandem Mass Spectrometry (LODES/MSn): LODES/MSn is a method involving sequential low-energy CID in multistage tandem mass spectrometry. This technique can determine linkage positions, anomericity, and stereoisomers of monosaccharides in oligosaccharides without requiring a mass spectrum database or standards acs.org. LODES/MSn has been applied to re-examine high mannose N-glycans, including Man5GlcNAc2, and has identified isomers previously unreported by conventional methods acs.orgnih.govresearchgate.net.

Fragmentation patterns observed in MS/MS spectra provide characteristic ions that help in the identification of glycan structures. For example, CID of N-glycopeptides can result in the formation of the GlcNAc oxonium ion and a [mannose+GlcNAc] fragment researchgate.net.

Identification and Quantification of this compound and its Isomers

Identifying and quantifying this compound and its isomers is challenging due to the possibility of different branching structures with the same elemental composition nih.govacs.org. MS alone may not distinguish between isomers mpg.de.

Techniques like LODES/MSn, which involves multistage CID, are specifically designed for detailed structural determination and can differentiate isomers acs.orgnih.gov. A database of retention times and CID MSn spectra for Man5GlcNAc2 isomers can be constructed and used for rapid identification acs.orgnih.govresearchgate.net.

Quantitative analysis of glycans by MS can be achieved using various labeling strategies, including isotopic labeling with reagents like aminoxy tandem mass tags (aminoxyTMT) or by permethylation with isotopically encoded methyl iodide nih.gov. Label-free detection and quantification of glycopeptides by MALDI-TOF MS have also been demonstrated nih.gov.

Research findings highlight the existence of Man5GlcNAc2 isomers beyond those predicted by conventional biosynthetic pathways. Studies using LODES/MSn have identified such unusual isomers in various multicellular eukaryotes acs.orgnih.govresearchgate.net.

Chromatographic and Electrophoretic Separation Techniques

Chromatographic and electrophoretic techniques are often coupled with mass spectrometry to separate complex glycan mixtures and resolve isomers before MS analysis nih.govresearchgate.net.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation of glycans, including this compound acs.orgsavyondiagnostics.com. Different HPLC modes are employed depending on the glycan properties and derivatization.

Normal-Phase HPLC (NP-HPLC): NP-HPLC, often using amide-bonded columns, is commonly used for separating 2-AB labeled N-glycans based on their size and polarity savyondiagnostics.comnih.gov. This method is a mainstay for glycan analysis in the biopharmaceutical industry nih.gov.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is effective for separating both derivatized and reducing glycans nih.gov. HILIC-HPLC is used for glycan analysis and can be coupled online with MS nih.govnih.gov.

Porous Graphitic Carbon (PGC) HPLC: PGC columns show extraordinary isomeric selectivity and can separate glycan isomers that are not resolved by other methods nih.govacs.org. PGC-HPLC is a valuable tool for differentiating Man5GlcNAc2 isomers acs.org.

HPLC can be used to separate glycans based on the number of monosaccharide units nih.gov. For instance, normal phase HPLC on an amide column can separate Fmoc-tagged oligomannose glycans (Man5-9GlcNAc2) based on their mannose components nih.gov.

Capillary Electrophoresis

Capillary electrophoresis (CE) is another powerful technique for separating glycans, offering high resolution based on charge-to-size ratio nih.gov. CE can separate glycans with the same monosaccharide composition but different positional isomers nih.gov.

CE is often coupled with MS (CE-MS) for the comprehensive profiling of glycans nih.govresearchgate.net. This hyphenated technique can analyze both neutral and sialylated glycans without the need for derivatization in some methods researchgate.net. CE-MS has been shown to baseline separate isomeric glycans researchgate.net.

CE techniques, such as capillary zone electrophoresis (CZE), are used to analyze released glycan moieties from glycoproteins springernature.com. CE-ESI-MS/MS can be used for quantitative analysis of labeled glycans nih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 137628582 153.126.167, 91852027 rug.nl |

| N-acetylglucosamine (GlcNAc) | 24139 wikipedia.orgsenescence.info, 439174 nih.gov |

Data Tables

While specific quantitative data for this compound abundance across different samples was mentioned in the search results (e.g., relative abundances of isomers in different samples acs.org), detailed numerical tables were not consistently provided in a format suitable for direct extraction and presentation here without potential misinterpretation or loss of context from the original figures/studies. However, the search results provide examples of how data is presented, such as HPLC chromatograms showing separation of Man5GlcNAc2 isomers acs.orgresearchgate.net and MS/MS spectra illustrating fragmentation patterns researchgate.netresearchgate.net.

For illustrative purposes, based on the description of HPLC separation of oligomannose glycans by the number of mannose units nih.gov, a conceptual table showing expected separation based on size could be presented:

Conceptual HPLC Separation of Oligomannose Glycans (Illustrative)

| Glycan Composition | Expected Relative Retention Time (e.g., on NP-HPLC) |

| Man5GlcNAc2 | Shorter |

| Man6GlcNAc2 | Longer than Man5GlcNAc2 |

| Man7GlcNAc2 | Longer than Man6GlcNAc2 |

| Man8GlcNAc2 | Longer than Man7GlcNAc2 |

| Man9GlcNAc2 | Longest |

Note: Actual retention times are dependent on specific column chemistry, mobile phase, and gradient conditions.

Similarly, the differentiation of isomers by techniques like LODES/MSn is often presented through complex fragmentation maps and comparative spectra acs.orgresearchgate.net, which are not easily rendered in a simple data table format. The key finding is the ability of these methods to reveal the presence and relative abundance of different isomeric forms acs.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination

NMR spectroscopy is a powerful technique for determining the primary structure and conformational dynamics of glycans at atomic resolution. mdpi.comnih.gov For complex and branched glycans like high-mannose structures, including this compound, NMR provides detailed information about the sugar components, anomeric configurations, linkage positions, and sequences. nih.govresearchgate.netjst.go.jp

However, NMR analysis of carbohydrates can be challenging due to signal overlap and limited spectral dispersion in 1H NMR spectra. mdpi.comnih.gov To overcome these limitations, advanced multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY, HMQC, HMBC) are utilized, often in conjunction with isotopic labeling (e.g., 13C). mdpi.comnih.govresearchgate.netrsc.org Metabolic 13C labeling of high-mannose oligosaccharides using engineered yeast strains has been shown to facilitate high-field NMR analyses and provide insights into conformational dynamics. mdpi.comresearchgate.net

NMR studies on high-mannose glycans, including those related to this compound, have provided valuable data on their solution conformations and interactions with proteins. For instance, long-range NOE data can indicate interactions between outer branches and the core of the glycan. mdpi.com The "structural reporter group" concept has been developed to aid in the interpretation of 1H-NMR spectra for primary structural assignments of N- and O-glycans. researchgate.netjst.go.jp

X-Ray Crystallography for Glycoprotein (B1211001) Structural Analysis

X-ray crystallography is a key technique for determining the three-dimensional structure of proteins, including glycoproteins containing N-linked glycans like this compound. mdpi.comresearchgate.netglycoforum.gr.jp While X-ray crystallography can provide high-resolution structural information, the inherent flexibility and heterogeneity of glycan moieties often pose challenges in obtaining diffraction-quality crystals of glycoproteins with well-defined carbohydrate electron density. mdpi.comresearchgate.netglycoforum.gr.jpresearchgate.net

Despite these difficulties, significant advancements in glycoprotein crystallography have led to an increase in solved structures with observable glycan residues. mdpi.comresearchgate.net Strategies to improve crystallizability include modifying glycosylation patterns through the use of specific cell lines (e.g., HEK293S which produce predominantly high-mannose glycans like Man5GlcNAc2) or enzymatic deglycosylation. mdpi.comnih.goviucr.org The electron density of well-defined N-glycans in crystal structures is often attributed to interactions with the protein or other glycan moieties, suggesting they can act as "molecular glue" to stabilize interactions. mdpi.comresearchgate.net

X-ray crystallography has been used to study the structural basis of interactions between lectins and high-mannose glycans. mdpi.commdpi.com These studies provide snapshots of glycan recognition mechanisms at the atomic level. mdpi.com For example, crystal structures have revealed how lectins like OS-9 interact with specific mannose residues on high-mannose oligosaccharides. mdpi.com

Advances in Glycan Imaging and Visualization Techniques

Visualizing the location and structure of glycans within their biological context is crucial for understanding their functions. Traditional methods like mass spectrometry and electron microscopy have limitations in providing cellular context, specificity, and resolution for glycan visualization. researchgate.net Recent advances in glycan imaging and visualization techniques aim to overcome these challenges.

Metabolic oligosaccharide engineering (MOE) combined with bioorthogonal chemistry and advanced microscopy techniques has emerged as a powerful approach for labeling and visualizing glycans in live cells and tissues. scispace.comnih.govnih.govresearchgate.netacs.orgrndsystems.com MOE involves incorporating synthetic monosaccharides bearing chemical reporters (e.g., azides) into cellular glycans, which can then be tagged with fluorescent probes via click chemistry for visualization. scispace.comnih.govacs.orgrndsystems.com

Expansion microscopy (ExM) coupled with metabolic labeling allows for nanoscale visualization of glycans within cells and organisms by physically expanding the sample. nih.govacs.org This technique provides improved spatial resolution for imaging finer biological structures. nih.govacs.org

Other emerging optical sensing techniques, such as fluorescence resonance energy transfer (FRET) based methods, are being developed for quantitative analysis and imaging of cell-surface glycans. mdpi.com Enzyme-based glycan imaging techniques that utilize the specificity of glycoenzymes with specially designed azido-nucleotide-sugars and click chemistry also allow for selective visualization of glycans in cultured cells. rndsystems.combio-techne.com

Furthermore, single-molecule imaging techniques like low-temperature scanning tunneling microscopy (STM) are being explored to directly visualize glycans bonded to proteins and lipids at the single-molecule level, providing detailed information about glycan structure and attachment sites. researchgate.netnih.gov

Compound Information

| Compound Name | PubChem CID |

| This compound | 24606108 chemspider.com, 27445381 chemspider.com |

| N-acetylglucosamine (GlcNAc) | 24178 uni.lu |

| Mannose (Man) | 18950 diva-portal.org |

| Glucose (Glc) | 5793 mdpi.com |

Note: PubChem CIDs for this compound may vary slightly depending on the specific isomer or representation in the database. The provided CIDs correspond to entries specifically mentioning "this compound".this compound is a high-mannose type N-glycan with the molecular formula C38H65NO31 and a molecular weight of 1031.91 g/mol . chemspider.comchemspider.com It represents a key intermediate in the complex N-glycan processing pathway that occurs within the endoplasmic reticulum and Golgi apparatus of eukaryotic cells. acs.orgmdpi.comoup.comnih.gov Structurally, this compound is characterized by a core di-N-acetylglucosamine (GlcNAc) unit to which five mannose (Man) residues are attached in a specific branched arrangement. mdpi.comresearchgate.netresearchgate.netsigmaaldrich.com This particular glycan structure is integral to various fundamental biological processes, including the proper folding of proteins, cellular signaling events, and serving as a recognition determinant for a variety of lectins. mdpi.commdpi.com

The precise determination of the structure of glycans such as this compound is critically important for deciphering their biological roles. Given the inherent structural diversity and heterogeneity characteristic of glycans, a multifaceted approach employing a combination of advanced analytical techniques is typically necessary for their comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Determination

Despite its power, NMR analysis of carbohydrates can be challenging due to the limited dispersion of signals in 1H NMR spectra, leading to significant peak overlap. mdpi.comnih.gov To address these challenges, advanced multidimensional NMR techniques, including COSY, TOCSY, NOESY, HMQC, and HMBC, are routinely employed. These methods are often complemented by the use of isotopic labeling, particularly with 13C. mdpi.comnih.govresearchgate.netrsc.org The application of metabolic 13C labeling to high-mannose oligosaccharides, frequently achieved using genetically engineered yeast strains, has proven effective in facilitating high-field NMR analyses and offering valuable insights into the conformational behavior of these molecules. mdpi.comresearchgate.net

NMR investigations focused on high-mannose glycans, including those structurally related to this compound, have generated important data concerning their conformations in solution and their interactions with proteins. For example, analysis of long-range NOE data can reveal spatial proximities, indicating interactions between the outer branches and the core structure of the glycan. mdpi.com The concept of "structural reporter groups" has been developed to simplify the interpretation of 1H-NMR spectra, aiding in the assignment of primary structures for both N- and O-glycans. researchgate.netjst.go.jp

X-Ray Crystallography for Glycoprotein Structural Analysis

X-ray crystallography serves as a primary technique for determining the three-dimensional atomic structure of proteins, including glycoproteins that carry N-linked glycans like this compound. mdpi.comresearchgate.netglycoforum.gr.jp While capable of delivering high-resolution structural details, the intrinsic flexibility and structural heterogeneity of glycan moieties often present significant obstacles to obtaining diffraction-quality crystals of glycoproteins with clearly defined electron density for the carbohydrate portions. mdpi.comresearchgate.netglycoforum.gr.jpresearchgate.net

Nevertheless, notable progress in the field of glycoprotein crystallography has led to an increase in the number of solved structures where glycan residues are at least partially visible. mdpi.comresearchgate.net Strategies aimed at improving the crystallizability of glycoproteins include manipulating the glycosylation patterns, such as utilizing specific cell lines (like HEK293S, which tend to produce high-mannose glycans such as Man5GlcNAc2) or employing enzymatic deglycosylation techniques. mdpi.comnih.goviucr.org When electron density for N-glycans is observed in crystal structures, it is frequently due to specific interactions with the protein surface or with other glycan chains, suggesting that these carbohydrates can play a role akin to "molecular glue" in stabilizing inter- and intramolecular interactions. mdpi.comresearchgate.net

X-ray crystallography has been successfully applied to investigate the structural underpinnings of interactions between lectins and high-mannose glycans. mdpi.commdpi.com These studies provide static "snapshots" that illuminate the mechanisms of glycan recognition at an atomic level. mdpi.com For instance, crystal structures have illustrated how specific lectins, such as OS-9, recognize and bind to particular mannose residues within high-mannose oligosaccharides. mdpi.com

Advances in Glycan Imaging and Visualization Techniques

Visualizing the precise location and structural context of glycans within biological systems is fundamental to understanding their diverse functions. Conventional analytical methods like mass spectrometry and electron microscopy often have limitations in providing the necessary cellular context, specificity, and spatial resolution for detailed glycan visualization. researchgate.net Recent advancements in glycan imaging and visualization techniques are actively addressing these limitations.

The combination of metabolic oligosaccharide engineering (MOE) with bioorthogonal chemical reactions and advanced microscopy techniques has emerged as a potent strategy for labeling and visualizing glycans in living cells and even whole organisms. scispace.comnih.govnih.govresearchgate.netacs.orgrndsystems.com This approach involves feeding cells synthetic monosaccharide analogs that carry a chemical reporter group (e.g., an azide). These modified sugars are then incorporated into cellular glycans by the cell's natural biosynthetic machinery. Subsequently, a fluorescent probe can be attached to the reporter group via a highly specific click chemistry reaction, allowing for visualization using fluorescence microscopy. scispace.comnih.govacs.orgrndsystems.com

Expansion microscopy (ExM), when integrated with metabolic labeling, enables the nanoscale visualization of glycans within cells and organisms. This technique physically expands the biological sample, thereby increasing the spatial resolution achievable with conventional diffraction-limited optical microscopes. nih.govacs.org

Other innovative optical sensing methods, including those based on fluorescence resonance energy transfer (FRET), are under development for the quantitative analysis and imaging of glycans present on the cell surface. mdpi.com Furthermore, enzyme-based glycan imaging techniques leverage the exquisite substrate specificity of glycoenzymes in conjunction with specially designed azido-nucleotide-sugars and click chemistry to achieve selective visualization of glycans in cultured cells. rndsystems.combio-techne.com

In addition to these methods, single-molecule imaging techniques, such as low-temperature scanning tunneling microscopy (STM), are being explored to directly visualize glycans covalently linked to proteins and lipids at the individual molecule level. This provides unprecedented detail regarding glycan structure and their precise attachment points. researchgate.netnih.gov

Research Applications and Future Directions

Man5GlcNAc in Glycoengineering and Recombinant Glycoprotein (B1211001) Production

Glycoengineering plays a significant role in tailoring the glycosylation profiles of recombinant proteins for therapeutic and research purposes. Man₅GlcNAc₂ is particularly relevant in this field as it represents a relatively simple, yet crucial, high-mannose glycoform that can serve as a substrate for further enzymatic modifications or as a desired end product in certain expression systems.

Engineered host cells, such as yeast and insect cell lines, are being developed to produce recombinant glycoproteins with specific glycan structures, including enriched populations of Man₅GlcNAc₂. For instance, genome-edited Pichia pastoris strains have been utilized to primarily produce the Man₅GlcNAc₂ structure, which can then be further modified through in vitro enzymatic glycosylation pnas.org. This approach allows for the generation of homogeneous glycoprotein populations with defined glycan structures, which is crucial for understanding structure-function relationships and optimizing therapeutic efficacy pnas.orgnih.gov.

Similarly, insect cell lines deficient in β1,2-N-acetylglucosaminyltransferase I (MGAT1) have been engineered to produce recombinant glycoproteins predominantly carrying Endo H-cleavable Man₅GlcNAc₂ structures. nih.gov This is particularly useful for protein crystallography, as homogeneous glycans facilitate crystallization nih.gov. The ability to produce recombinant proteins with controlled Man₅GlcNAc₂ content in high yields from engineered systems like the baculovirus-insect cell system offers a powerful tool for structural and functional studies of glycoproteins. nih.gov

The production of glycoproteins with reduced O-linked glycosylation and predominantly specific N-linked glycoforms, such as Man₅GlcNAc₂, in host cells like yeast or fungal cells can lead to recombinant glycoproteins with potentially increased biological activity and decreased immunogenicity compared to those produced in mammalian cell cultures like CHO cells. google.com

Development of Glycan-Based Biomarkers and Diagnostics

Alterations in glycosylation patterns, including changes in the abundance of specific glycan structures like Man₅GlcNAc₂, can be associated with various diseases. This makes glycans potential candidates for the development of biomarkers and diagnostic tools.

Research has identified glycopeptides carrying the Man₅GlcNAc₂ glycan as potential biomarkers for congenital disorders of glycosylation (CDGs), specifically PMM2-CDG. researchgate.netnih.gov In studies analyzing sera from individuals with PMM2-CDG, a glycopeptide from complement C4 carrying the Man₅GlcNAc₂ glycan was detected in patients, including some with normal results from standard diagnostic tests like carbohydrate-deficient transferrin (CDT) analysis, suggesting higher sensitivity. researchgate.netnih.gov This indicates that Man₅GlcNAc₂-containing glycopeptides could be valuable for accurate diagnosis and therapeutic monitoring of PMM2-CDG and other CDGs. researchgate.netnih.gov

Furthermore, studies on bladder cancer have revealed a dynamic, stage-specific N-glycome, with oligomannose-bearing glycoproteins identified as exploratory leads for biomarker discovery. mdpi.com The relative abundance of oligomannoses, which include Man₅GlcNAc₂, showed potential in distinguishing bladder cancer from normal and inflamed tissues. mdpi.com These findings suggest the potential for developing glycan-based diagnostic panels involving Man₅GlcNAc₂ and other glycoforms.

Mechanistic Studies of this compound-Mediated Protein-Glycan Interactions

Understanding the specific interactions between Man₅GlcNAc₂ and proteins is crucial for elucidating the biological roles of this glycan structure. These interactions can influence protein folding, trafficking, function, and recognition by other molecules.

Computational glycobiology and modeling approaches are increasingly used to simulate glycan-protein interactions and predict how these interactions might affect the accessibility of glycans to processing enzymes. rsc.orgnih.gov These studies suggest that glycan-protein interactions are significant determinants of N-glycan microheterogeneity. rsc.org Experimental studies have shown that identical glycans at different glycosylation sites on a protein can exhibit different substrate properties for processing enzymes, a phenomenon that can be investigated through molecular dynamics simulations of glycan conformations and accessibility on the protein surface. rsc.org

While the provided search results highlight the importance of glycan-protein interactions in general and the use of computational methods, specific detailed mechanistic studies focusing solely on Man₅GlcNAc₂ interactions were not extensively detailed. However, the principles of studying glycan-protein interactions using computational and experimental methods are applicable to Man₅GlcNAc₂.

Elucidation of Novel Biosynthetic Pathways and Regulatory Mechanisms

The biosynthesis of Man₅GlcNAc₂ is an integral step in the N-glycosylation pathway, occurring in the endoplasmic reticulum (ER) through the sequential action of glycosyltransferases and mannosidases. researchgate.netgenome.jp The initial steps involve the assembly of a lipid-linked oligosaccharide precursor on the cytoplasmic side of the ER membrane, which is then flipped into the ER lumen and elongated. researchgate.netgenome.jpmdpi.comnih.gov Man₅GlcNAc₂-PP-dolichol is an intermediate in this pathway, which is then extended to the full-length precursor Glc₃Man₉GlcNAc₂-PP-dolichol. researchgate.netmdpi.comnih.gov

Following transfer to the nascent protein, this precursor undergoes trimming by glucosidases and mannosidases, leading to the formation of high-mannose structures, including Man₅GlcNAc₂. nih.govresearchgate.net Class I α-mannosidases in the ER are responsible for removing mannose residues to generate Man₅GlcNAc₂. oup.com

Research continues to elucidate the specific enzymes and regulatory mechanisms involved in these steps across different organisms. For example, studies in Arabidopsis thaliana have identified class I α-mannosidases crucial for N-glycan processing and have shown their impact on plant development. oup.com In filamentous fungi, specific α-1,2-mannosidases in the ER are known to trim Man₉GlcNAc₂ to Man₅GlcNAc₂. oup.com Understanding the regulation of these biosynthetic enzymes, such as the hexosamine biosynthesis pathway which produces UDP-GlcNAc (a precursor for N-glycosylation), provides insights into how Man₅GlcNAc₂ levels are controlled within cells. wikipedia.orgmdpi.com

Computational Glycobiology and Modeling of this compound Structures and Dynamics

Computational approaches are increasingly valuable for studying the structures, dynamics, and interactions of glycans like Man₅GlcNAc₂. These methods can complement experimental data and provide insights into the complex behavior of glycans.

Computational glycobiology involves the use of simulations and modeling to understand glycan biosynthesis networks, predict glycan structures, and analyze glycan-protein interactions. nih.govwhiterose.ac.ukfrontiersin.org Mathematical models, often based on ordinary differential equations or stochastic simulations, are used to simulate the enzymatic reactions involved in glycosylation, including the steps leading to Man₅GlcNAc₂ formation. nih.govwhiterose.ac.uk These models can help identify critical points in the pathway and predict the distribution of different glycoforms. nih.govwhiterose.ac.uk

Modeling the dynamics of Man₅GlcNAc₂ structures can provide information about their flexibility and preferred conformations, which are important for understanding their interactions with proteins and their biological functions. While the search results broadly discuss computational glycobiology and modeling of N-glycans, specific detailed studies focused solely on the computational modeling of Man₅GlcNAc₂ structure and dynamics were not prominently featured. However, the techniques described, such as molecular dynamics simulations, are applicable to studying the dynamics of Man₅GlcNAc₂. rsc.org

Emerging Research on the Roles of this compound in Specific Physiological Contexts (e.g., plant development, fungal biology)

Beyond its general role in protein quality control and as an intermediate in N-glycosylation, research is uncovering specific physiological roles for Man₅GlcNAc₂ in various organisms.

In plant development, unconjugated Man₅GlcNAc₂ has been detected in vegetative tissues of tomato and has shown potential roles in developmental processes. nih.gov Earlier hypothetical reports suggested that free N-glycans, including Man₅GlcNAc₂, might stimulate ethylene (B1197577) production in plants, although their specific biological significance in plant development requires further elucidation. mizutanifdn.or.jp Studies on Arabidopsis thaliana have linked class I α-mannosidases, which are involved in Man₅GlcNAc₂ formation, to root development and cell wall biosynthesis, highlighting the importance of early N-glycan processing in plant physiology. oup.com

In fungal biology, Man₅GlcNAc₂ is a common N-linked glycan structure found in various species. asm.org For example, in the mushroom-forming basidiomycete Schizophyllum commune, Man₅GlcNAc₂ is a major N-linked glycan, particularly abundant in fruiting bodies, suggesting efficient mannose trimming in mushrooms. asm.org Protein glycosylation, including the presence of Man₅GlcNAc₂, is essential for cell wall synthesis and development in filamentous fungi like Aspergillus fumigatus. nih.gov Studies on fungal laccases have also identified Man₅GlcNAc₂ as a typical glycan structure and investigated the structural and functional roles of these glycans. plos.org

These emerging areas of research highlight the diverse and specific roles that Man₅GlcNAc₂ may play in the biology of different organisms, extending beyond its fundamental role in protein glycosylation.

Q & A

Q. What is the structural composition of Man5GlcNAc, and how is it biosynthesized in vitro?

Man5GlcNAc is a high-mannose N-glycan with a core structure of five mannose residues linked to a chitobiose (GlcNAc2) motif. Its biosynthesis involves enzymatic trimming of Man9GlcNAc2Asn (isolated from soybean flour) using α1,2-mannosidase from Bacteroides thetaiotaomicron to remove terminal mannose residues, followed by EndoA cleavage to release Man5GlcNAc. Purity is confirmed via HPAEC-PAD and MALDI-TOF analysis .

Methodological Steps :

- Substrate Preparation : Isolate Man9GlcNAc2Asn from soybean flour.

- Enzymatic Trimming : Incubate with α1,2-mannosidase (0.02 mg/mL) in 50 mM citrate buffer (pH 5.6, 5 mM CaCl2) at 37°C for 8 hours.

- Core Cleavage : Treat with EndoA to hydrolyze the chitobiose core.

- Purification : Use gel filtration (Sephadex G-15) and lyophilization.

- Validation : HPAEC-PAD for glycan profiling; MALDI-TOF for mass confirmation .

Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?

Key techniques include:

- HPAEC-PAD : High-pH anion-exchange chromatography with pulsed amperometric detection for resolving glycan isomers.

- MALDI-TOF MS : Validates molecular mass and detects impurities.

- X-ray Crystallography : Resolves atomic-level interactions in ligand-protein complexes (e.g., NgtS-Man5GlcNAc binding) .

Example Workflow :

| Step | Technique | Purpose |

|---|---|---|

| 1 | HPAEC-PAD | Profile glycan homogeneity |

| 2 | MALDI-TOF | Confirm molecular mass (± 0.96 Da error tolerance) |

| 3 | Crystallography | Map binding interactions (e.g., hydrogen bonds with GlcNAc residues) |

Advanced Research Questions

Q. How does this compound interact with bacterial solute-binding proteins (SBPs) like NgtS in Streptococcus pneumoniae?

NgtS, an SBP in an ABC transporter, binds Man5GlcNAc via specific hydrogen bonds and hydrophobic interactions. The reducing-end GlcNAc residue is buried in a binding pocket, contributing ~70% of the binding free energy (ΔG), while the α-(1,3/1,6)-linked mannose residues enhance affinity by two orders of magnitude. Structural studies (X-ray crystallography at 3σ resolution) reveal critical residues (e.g., Asp<sup>214</sup>, Asn<sup>143</sup>) stabilizing the ligand .

Experimental Design :

- Ligand Binding Assays : Use isothermal titration calorimetry (ITC) to measure binding constants (Kd ~10<sup>−6</sup> M for Man5GlcNAc).

- Crystallization : Co-crystallize NgtS with Man5GlcNAc in 20% PEG 3350, 0.2 M ammonium nitrate.

- Data Analysis : Use software like PHENIX for structure refinement and PyMOL for interaction mapping .

Q. What methodologies resolve contradictions in this compound degradation pathways across bacterial species?

Discrepancies arise in extracellular vs. intracellular degradation. Streptococcus pneumoniae employs EndoD to cleave Man3-5GlcNAc, requiring transport via the ABC<sup>NG</sup> system for intracellular processing. Contrast this with Bacteroides, which extracellularly hydrolyzes glycans.

Approach :

- Comparative Enzymology : Test substrate specificity of EndoD homologs across species.

- Knockout Studies : Delete ABC<sup>NG</sup> transporter genes and assess glycan utilization via growth assays.

- Metabolomics : Track Man5GlcNAc fragments using LC-MS/MS .

Q. How can researchers design experiments to study this compound's role in glycoprotein folding quality control?

Use endoplasmic reticulum (ER) α-mannosidase inhibitors (e.g., kifunensine) to accumulate Man5GlcNAc on glycoproteins in cell cultures. Combine with pulse-chase assays and lectin blotting (e.g., ConA for high-mannose glycans) to monitor processing kinetics .

Key Controls :

- Negative Control : Cells treated with tunicamycin (N-glycosylation inhibitor).